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Compound of Interest

Compound Name: 5-Bromopentan-1-ol

Cat. No.: B046803

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Bromopentan-1-ol (CAS No: 34626-51-2), a versatile bifunctional building block in organic
synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectral data, detailed experimental protocols for data acquisition, and
visualizations to illustrate key structural features and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for 5-
Bromopentan-1-ol. This data is essential for the structural confirmation and purity assessment

of the compound.

Table 1: *H NMR Spectroscopic Data of 5-Bromopentan-
1-ol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.65 Triplet 2H H-1 (-CH20H)
~3.40 Triplet 2H H-5 (-CH2Br)
~1.88 Quintet 2H H-4
~1.57 Quintet 2H H-2
~1.45 Sextet 2H H-3
Variable (broad) Singlet 1H -OH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: **C NMR Spectroscopic Data of 5-Bromopentan-

1-ol
Chemical Shift (8) ppm Assighment
~62.5 C-1 (-CH20H)
~33.8 C-5 (-CH2Br)
~32.4 C-2
~32.2 C-4
~24.8 C-3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Infrared (IR) Absorption Data for 5-
Bromopentan-1-ol
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Wavenumber (cm~?) Intensity Assignment

~3330 Strong, Broad O-H stretch

~2940 Strong C-H stretch (asymmetric)
~2860 Strong C-H stretch (symmetric)
~1450 Medium C-H bend (scissoring)
~1050 Strong C-O stretch

~645 Medium C-Br stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of 5-
Bromopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-Bromopentan-1-ol (approximately 10-20 mg) is dissolved
in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIls), in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

IH NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz
spectrometer. A standard pulse-acquire sequence is used with the following typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: 10-15 ppm
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13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often
with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Typical parameters include:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (due to the low natural abundance of 13C)

Spectral Width: 200-240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: As 5-Bromopentan-1-ol is a liquid at room temperature, a neat spectrum
is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) salt plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded and automatically
subtracted from the sample spectrum. The data is typically collected over a range of 4000 to
400 cm~* with a resolution of 4 cm™2.

Visualizations
'H NMR Signal Adjacency Diagram

The following diagram illustrates the neighboring proton environments that give rise to the
observed splitting patterns in the *H NMR spectrum of 5-Bromopentan-1-ol.
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'H NMR Signal Adjacency for 5-Bromopentan-1-ol
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Caption: Adjacency of proton environments in 5-Bromopentan-1-ol.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic
compound like 5-Bromopentan-1-ol.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Acquire *H and 13C Spectra Acquire FTIR Spectrum

Data Processing & Interpretation

Process NMR Data Process IR Data
(FT, Phasing, Baseline Correction) (Background Subtraction)

N

Correlate Spectra with Structure

Click to download full resolution via product page
Caption: Workflow for spectroscopic analysis of 5-Bromopentan-1-ol.
 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopentan-1-ol: A

Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b046803#spectroscopic-data-nmr-ir-of-5-
bromopentan-1-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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